2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide
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Description
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play critical roles in cancer cell growth and survival .
Mode of Action
The compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, it constructs dual-acting inhibitors .
Biochemical Pathways
The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . It also impacts the HDAC pathway, known to induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The development of pi3k inhibitors from novel compound classes should lead to differential pharmacological and pharmacokinetic profiles .
Result of Action
The compound shows potent antiproliferative activities against certain cellular assays . It acts synergistically with PI3K inhibitors for the treatment of cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. The PI3K pathway, one of the compound’s targets, can be activated by growth factor receptor tyrosine kinases or by the genetic mutation and amplification of key pathway components .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), suggesting its potential as a dual inhibitor .
Cellular Effects
N-(3-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has shown potent antiproliferative activities against certain cell lines, indicating its potential as an anticancer therapeutic .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory activities against PI3K and HDAC suggest that it may interfere with these enzymes’ functions, thereby affecting the cellular processes they regulate .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-9-8-12-19(15-16)27-24(31)17(2)33-26-28-21-14-7-6-13-20(21)23-29-22(25(32)30(23)26)18-10-4-3-5-11-18/h3-15,17,22H,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUZGNMLWMZNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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